Perampanel-d5

Catalog No.
S13962002
CAS No.
M.F
C23H15N3O
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perampanel-d5

Product Name

Perampanel-d5

IUPAC Name

2-[2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-3-yl]benzonitrile

Molecular Formula

C23H15N3O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1D,2D,3D,9D,10D

InChI Key

PRMWGUBFXWROHD-MYWHSQMISA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4)[2H])[2H]

Perampanel-d5 is a deuterated form of Perampanel, which is a noncompetitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound is primarily utilized in research as an active pharmaceutical ingredient (API) and is particularly relevant in the study of neurological disorders such as epilepsy. The chemical structure of Perampanel-d5 is represented by the molecular formula C23D5H10N3OC_{23}D_{5}H_{10}N_{3}O and has a molecular weight of approximately 354.42 g/mol .

The compound's full IUPAC name is 2-[2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-5-(2-pyridyl)-3-pyridyl]benzonitrile, indicating its complex structure that includes multiple aromatic rings and a nitrile group .

Typical for its class of compounds. As a deuterated molecule, it can be used in studies involving isotopic labeling to trace metabolic pathways or reaction mechanisms. Its reactivity may include:

  • Nucleophilic substitutions: Due to the presence of the nitrile group, Perampanel-d5 can undergo nucleophilic attack.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, which may affect its pharmacological properties.
  • Oxidation-reduction reactions: The carbonyl group in the structure can be involved in redox reactions.

These reactions are critical for understanding the compound's stability and interactions within biological systems.

Perampanel-d5 exhibits biological activity similar to that of its non-deuterated counterpart. It functions primarily as an antagonist at AMPA receptors, which are crucial for synaptic transmission in the central nervous system. This action leads to:

  • Anticonvulsant effects: It is used to manage seizures in epilepsy patients.
  • Neuroprotective properties: By inhibiting excitatory neurotransmission, it may help protect neurons from excitotoxic damage.

Studies have shown that Perampanel-d5 maintains similar pharmacological profiles to Perampanel, making it a valuable tool for research into drug metabolism and efficacy .

The synthesis of Perampanel-d5 typically involves deuteration techniques applied to the synthesis pathways used for Perampanel. Common methods may include:

  • Deuterated solvents: Utilizing deuterated solvents during synthesis can incorporate deuterium into the product.
  • Isotope exchange reactions: These reactions allow for the replacement of hydrogen atoms with deuterium at specific sites on the molecule.
  • Continuous flow chemistry: This modern technique enhances reaction efficiency and allows for better control over reaction conditions .

The precise methods can vary based on the desired purity and yield.

Perampanel-d5 serves several applications in scientific research:

  • Analytical standards: It is used as a reference standard in analytical chemistry to ensure accurate quantification of Perampanel in various samples.
  • Pharmacokinetic studies: The compound aids in studying the absorption, distribution, metabolism, and excretion of Perampanel.
  • Neuroscience research: Its unique properties make it suitable for exploring AMPA receptor dynamics and their role in neurological disorders.

Interaction studies involving Perampanel-d5 focus on its binding affinity and efficacy at AMPA receptors compared to other compounds. These studies often utilize techniques such as:

  • Radiolabeled assays: To measure binding interactions quantitatively.
  • In vitro studies: To assess functional outcomes related to receptor inhibition.
  • Metabolic profiling: To understand how deuteration affects drug metabolism and interaction with enzymes.

Such studies are essential for elucidating the pharmacological mechanisms underlying Perampanel's therapeutic effects.

Several compounds share structural or functional similarities with Perampanel-d5. A comparison highlights their unique features:

Compound NameStructure CharacteristicsUnique Features
PerampanelNon-deuterated form; same molecular formulaMarketed as Fycompa; used clinically for epilepsy
TopiramateSulfamate-substituted monosaccharideBroad spectrum anticonvulsant; also used for migraine prevention
LamotriginePhenyltriazine derivativeStabilizes neuronal membranes; used for bipolar disorder
PhenytoinHydantoin derivativeFirst-line treatment for seizures; alters sodium channel kinetics

Perampanel-d5's uniqueness lies in its specific isotopic labeling, which allows researchers to track its behavior in biological systems more precisely than non-deuterated forms .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

354.152895840 g/mol

Monoisotopic Mass

354.152895840 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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